molecular formula C24H31FN4O2 B13825749 3-[2-[4-(6-Fluoro-2,3-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

3-[2-[4-(6-Fluoro-2,3-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13825749
M. Wt: 426.5 g/mol
InChI Key: MHEJBCFGWWWQBG-UHFFFAOYSA-N
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Description

The compound (6RS)-3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a fluoro-benzisoxazole moiety, a piperidine ring, and a pyrido[1,2-a]pyrimidin-4-one core, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6RS)-3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Fluoro-benzisoxazole Moiety: This can be achieved through the reaction of a suitable fluoro-substituted benzene derivative with hydroxylamine to form the benzisoxazole ring.

    Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate amine and aldehyde precursors.

    Coupling Reactions: The fluoro-benzisoxazole and piperidine intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

    Pyrido[1,2-a]pyrimidin-4-one Core Formation: This involves cyclization reactions using suitable precursors and catalysts to form the final core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Properties

Molecular Formula

C24H31FN4O2

Molecular Weight

426.5 g/mol

IUPAC Name

3-[2-[4-(6-fluoro-2,3-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C24H31FN4O2/c1-15-4-3-5-22-26-16(2)19(24(30)29(15)22)10-13-28-11-8-17(9-12-28)23-20-7-6-18(25)14-21(20)31-27-23/h6-7,14-15,17,23,27H,3-5,8-13H2,1-2H3

InChI Key

MHEJBCFGWWWQBG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=NC(=C(C(=O)N12)CCN3CCC(CC3)C4C5=C(C=C(C=C5)F)ON4)C

Origin of Product

United States

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